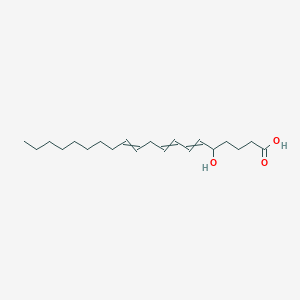
Benzene, 1-ethynyl-2,4-bis(trifluoromethyl)-
説明
“Benzene, 1-ethynyl-2,4-bis(trifluoromethyl)-” is a chemical compound with the molecular formula C8H4F6 . It is a derivative of benzene, where two hydrogen atoms are replaced by trifluoromethyl groups and one hydrogen atom is replaced by an ethynyl group .
Synthesis Analysis
The synthesis of compounds similar to “Benzene, 1-ethynyl-2,4-bis(trifluoromethyl)-” has been reported in the literature. For example, 1,4-Bis(trifluoromethyl)benzene has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence . The synthesis involved using phenoxazine, phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine as donor moieties .Molecular Structure Analysis
The molecular structure of “Benzene, 1-ethynyl-2,4-bis(trifluoromethyl)-” can be represented by the IUPAC Standard InChI: InChI=1S/C8H4F6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H . The 3D structure of the molecule can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzene, 1-ethynyl-2,4-bis(trifluoromethyl)-” include a molecular weight of 214.1078 . The boiling point of a similar compound, 1,4-Bis(trifluoromethyl)benzene, is 389.2 K . The enthalpy of vaporization at 302 K is 41.8 kJ/mol .科学的研究の応用
1. Polymerization Reactions
Benzene derivatives like 1,4-Bis[2-(4′,4″-diheptyloxyphenyl)ethynyl]benzene are utilized in polymerization reactions. For instance, Pugh and Percec (1990) demonstrated their use in phase transfer Pd(0) catalyzed polymerization, highlighting their significance in creating mesomorphic materials and EDA complexes (Pugh & Percec, 1990).
2. Fluorination Processes
Parsons (1972) explored the fluorination of 1,3-Bis-(trifluoromethyl)benzene, which is closely related to 1-ethynyl-2,4-bis(trifluoromethyl)benzene, demonstrating the production of aromatic products through fluorination processes and discussing their mechanistic implications (Parsons, 1972).
3. Synthesis of Coordination Polymers
Zaman et al. (2005) used similar benzene derivatives in the synthesis of diverse coordination polymers. They demonstrated the formation of various structural motifs, showcasing the versatility of such compounds in creating complex organic-inorganic frameworks (Zaman et al., 2005).
4. Synthesis of Cross-Conjugated Polymers
Londergan et al. (1998) studied the ruthenium-catalyzed synthesis of cross-conjugated polymers using compounds like 1,4-bis((trimethylsilyl)ethynyl)benzene. Their research provides insight into the synthesis pathways and the potential applications of these materials in advanced polymer chemistry (Londergan et al., 1998).
5. Host-Guest Interactions
Schmittel et al. (2001) demonstrated the use of a benzene derivative, 1-ethynyl-3-hydroxybenzene, in forming host-guest complexes, indicating the potential of such compounds in molecular recognition and complex formation (Schmittel et al., 2001).
特性
IUPAC Name |
1-ethynyl-2,4-bis(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6/c1-2-6-3-4-7(9(11,12)13)5-8(6)10(14,15)16/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOHVMRWQNYFKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555273 | |
| Record name | 1-Ethynyl-2,4-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-2,4-bis(trifluoromethyl)benzene | |
CAS RN |
88444-79-5 | |
| Record name | 1-Ethynyl-2,4-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethynyl-2,4-bis(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde](/img/structure/B3058134.png)









